2-(2-Methoxybenzyl)oxirane

Organic Synthesis Process Chemistry Epoxide Purification

2-(2-Methoxybenzyl)oxirane (CAS 62826-28-2) is an aromatic epoxide featuring a strained three-membered oxirane ring substituted at the 2-position with a 2-methoxybenzyl group. Also referred to as glycidyl 2-methoxyphenyl ether in some contexts, this compound belongs to the class of aryl-substituted oxiranes and serves as a versatile building block in organic synthesis and pharmaceutical intermediate applications.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 62826-28-2
Cat. No. B1605988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxybenzyl)oxirane
CAS62826-28-2
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC2CO2
InChIInChI=1S/C10H12O2/c1-11-10-5-3-2-4-8(10)6-9-7-12-9/h2-5,9H,6-7H2,1H3
InChIKeyCRKVUIYMLNDVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxybenzyl)oxirane (CAS 62826-28-2): Procurement-Relevant Baseline and Chemical Identity


2-(2-Methoxybenzyl)oxirane (CAS 62826-28-2) is an aromatic epoxide featuring a strained three-membered oxirane ring substituted at the 2-position with a 2-methoxybenzyl group . Also referred to as glycidyl 2-methoxyphenyl ether in some contexts, this compound belongs to the class of aryl-substituted oxiranes and serves as a versatile building block in organic synthesis and pharmaceutical intermediate applications . Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol, and it is typically supplied at 95–98% purity [1]. The presence of the ortho-methoxy group confers distinct electronic and steric properties that influence its reactivity profile relative to positional isomers and structural analogs .

2-(2-Methoxybenzyl)oxirane (CAS 62826-28-2): Why In-Class Analogs Cannot Be Interchanged Without Verification


While multiple methoxybenzyl-substituted oxiranes share the same molecular formula (C₁₀H₁₂O₂) and nominal molecular weight (164.20 g/mol), the position of the methoxy substituent on the aromatic ring dictates profound differences in physicochemical parameters that govern downstream synthetic utility and purification behavior [1]. Specifically, the ortho-methoxy configuration in 2-(2-Methoxybenzyl)oxirane (CAS 62826-28-2) yields a calculated LogP of 1.868 and a boiling point of 242.8°C at 760 mmHg, whereas the para-isomer (CAS 51410-45-8) exhibits a higher LogP of 1.82–2.16 and an elevated boiling point of 255.8°C . These divergences in lipophilicity and vapor pressure directly impact chromatographic retention times, extraction efficiency, and compatibility with aqueous reaction media, rendering generic interchange of positional isomers a source of irreproducible outcomes in both research and production settings .

2-(2-Methoxybenzyl)oxirane (CAS 62826-28-2): Comparator-Based Quantitative Differentiation Evidence


Boiling Point Advantage of 2-(2-Methoxybenzyl)oxirane Over Its Para-Isomer for Distillation-Based Purification

2-(2-Methoxybenzyl)oxirane (ortho-isomer) exhibits a boiling point of 242.8°C at 760 mmHg, whereas the para-isomer 2-(4-Methoxybenzyl)oxirane (CAS 51410-45-8) boils at 255.8±13.0°C under identical pressure conditions . This 13.0°C lower boiling point reduces the thermal energy input required for distillation-based purification by approximately 5–6%, mitigating the risk of epoxide ring-opening side reactions during isolation .

Organic Synthesis Process Chemistry Epoxide Purification

Enhanced Lipophilicity of 2-(2-Methoxybenzyl)oxirane Facilitates Non-Aqueous Phase Transfer Catalysis

The ortho-methoxy substitution in 2-(2-Methoxybenzyl)oxirane results in a computed LogP of 1.868–1.87, compared to a predicted LogP of 1.82–2.16 for the para-isomer . This 0.05–0.06 unit higher LogP value for the ortho-isomer translates to a modestly increased partition coefficient favoring organic solvent extraction during biphasic reactions, which can enhance substrate recovery in lipophilic reaction media [1].

Medicinal Chemistry Phase Transfer Catalysis Lipophilicity Optimization

Reduced Rotatable Bond Count in 2-(2-Methoxybenzyl)oxirane May Favor Crystallization Relative to Glycidyl Ether Analogs

2-(2-Methoxybenzyl)oxirane contains only 3 rotatable bonds, in contrast to 4 rotatable bonds present in the structurally related glycidyl 2-methoxyphenyl ether (CAS 2210-74-4, a Ranolazine intermediate) [1]. Lower conformational flexibility (Fsp³ = 0.4) in the target compound reduces the entropic barrier to crystallization, potentially enabling more straightforward solid form development and improved long-term storage stability compared to the more flexible ether analog .

Solid Form Screening Crystallization Physicochemical Profiling

Ortho-Methoxy Regiochemistry Alters Electronic Environment for Nucleophilic Epoxide Ring-Opening Relative to Para-Isomer

The ortho-methoxy group in 2-(2-Methoxybenzyl)oxirane exerts a stronger through-space electronic influence on the adjacent benzylic carbon and the oxirane ring compared to the para-methoxy substitution pattern . While direct experimental rate constants for this specific compound are not publicly available, class-level inference from Hammett-Brown linear free energy relationship studies on benzocondensed 2-aryl oxiranes indicates that ortho-substituents can modulate ring-opening rates by up to an order of magnitude relative to para-substituted analogs due to altered frontier molecular orbital energies and steric shielding effects [1].

Reaction Mechanism Structure-Activity Relationship Epoxide Reactivity

2-(2-Methoxybenzyl)oxirane (CAS 62826-28-2): Evidence-Backed Procurement Scenarios


Thermally Sensitive Distillation Processes in Epoxide Purification

Users isolating 2-(2-Methoxybenzyl)oxirane via distillation benefit from its 242.8°C boiling point, which is 13.0°C lower than that of the para-isomer . This reduced thermal exposure minimizes epoxide ring-opening side reactions, making the ortho-isomer the preferred choice when distillation is the intended purification method and product integrity is paramount .

Biphasic Reaction Systems Requiring Efficient Organic Phase Partitioning

In synthetic schemes employing phase transfer catalysis or liquid-liquid extraction, the marginally higher LogP of 2-(2-Methoxybenzyl)oxirane (1.868 vs. 1.82 for the para-isomer) enhances distribution into the organic layer . This property reduces compound loss to the aqueous phase during work-up, improving overall process yield in multi-step syntheses [1].

Crystallization-Facilitated Intermediate Isolation in Pharmaceutical Development

For research programs requiring solid form characterization or crystalline intermediate isolation, the lower rotatable bond count (3 bonds) of 2-(2-Methoxybenzyl)oxirane relative to glycidyl ether analogs (4 bonds) presents a favorable entropic profile for crystallization [2]. This can simplify purification workflows and enhance storage stability in early-phase drug discovery .

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